molecular formula C17H24Cl2N2O2 B1448522 tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate CAS No. 1461708-84-8

tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate

Cat. No.: B1448522
CAS No.: 1461708-84-8
M. Wt: 359.3 g/mol
InChI Key: JUVAFXVAEPRQDM-UHFFFAOYSA-N
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Description

Tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate (CAS 1461708-84-8) is a synthetic organic compound with the molecular formula C17H24Cl2N2O2 and a molecular weight of 359.29 g/mol . This chemical features a piperidine core protected by a tert-butyloxycarbonyl (Boc) group and substituted with a 3,5-dichlorobenzyl moiety, a structure that makes it a valuable building block in medicinal chemistry and pharmaceutical research. Compounds containing the piperidine scaffold and carbamate protections are frequently employed in the discovery and development of new therapeutic agents, serving as key intermediates for the synthesis of more complex molecules . For instance, similar piperidin-4-yl structures have been utilized in the chemical modulation of novel NLRP3 inflammasome inhibitors, a target for inflammatory diseases , and appear in patents for bifunctional compounds designed to degrade cyclin-dependent kinases for anticancer applications . The presence of the Boc group allows for further synthetic manipulation, particularly in peptide-mimetic chemistry, while the dichlorophenyl group can contribute to target binding and bioavailability. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

tert-butyl N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O2/c1-17(2,3)23-16(22)20-15-4-6-21(7-5-15)11-12-8-13(18)10-14(19)9-12/h8-10,15H,4-7,11H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVAFXVAEPRQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate typically involves:

  • Protection of the piperidine nitrogen with a tert-butoxycarbonyl (BOC) group to form a carbamate.
  • Introduction of the 3,5-dichlorobenzyl substituent at the nitrogen of the piperidine ring.
  • Purification steps to ensure high yield and purity.

This strategy leverages the stability and reactivity of the BOC protecting group and the nucleophilicity of the piperidine nitrogen for alkylation.

Preparation of tert-butyl 4-aminopiperidine-1-carboxylate (BOC-protected piperidine)

A common starting material is 4-aminopiperidine, which is protected by reaction with di-tert-butyl dicarbonate to yield the BOC-protected amine.

Typical procedure:

Step Reagents/Conditions Details Yield
1 4-aminopiperidine + (Boc)2O, base Reaction in pyridine or dichloromethane at 0–20 °C, stirring for several hours (e.g., 16 h) ~90%

The BOC group enhances solubility and stability for subsequent reactions.

Synthesis of (1-methanesulfonyl-piperidin-4-yl)-carbamic acid tert-butyl ester

This intermediate is formed by mesylation of the BOC-protected piperidine:

Parameter Details
Starting material 5.00 g (25.0 mmol) of BOC-4-aminopiperidine
Solvent Pyridine (19.8 mL)
Reagent Methanesulfonyl chloride (2.13 mL, 27.5 mmol)
Temperature Cooling with ice initially, then room temperature
Reaction time 16 hours
Work-up Dilution with water, extraction with dichloromethane, washing, drying with MgSO4, filtration
Yield 91%
Characterization ESI-MS: 279 [M+H]+

This mesylation activates the piperidine nitrogen for nucleophilic substitution reactions.

Alkylation with 3,5-dichlorobenzyl halide

The key step involves alkylation of the piperidine nitrogen with a 3,5-dichlorobenzyl halide (typically chloride or bromide).

Typical conditions:

  • Base: Triethylamine or another non-nucleophilic base.
  • Solvent: Dichloromethane or N-methyl-2-pyrrolidone (NMP).
  • Temperature: Room temperature to 150 °C (microwave-assisted).
  • Time: 1–17 hours depending on conditions.
Parameter Details
Starting materials tert-butyl piperidin-4-ylcarbamate + 3,5-dichlorobenzyl chloride
Base Triethylamine
Solvent Dichloromethane or NMP
Temperature 20 °C to 150 °C (microwave-assisted heating)
Time 1–17 hours
Work-up Partition between water and organic solvent, washing, drying
Yield 55–89% depending on conditions

Microwave-assisted synthesis at 150 °C for 90 minutes has been reported to improve reaction efficiency and yield.

Deprotection and Purification

After alkylation, the BOC protecting group can be removed if necessary by treatment with trifluoroacetic acid (TFA) at room temperature for several hours (e.g., 10 h), followed by neutralization and extraction.

Purification is commonly achieved by silica gel flash chromatography using solvent mixtures such as ethyl acetate/hexanes.

Summary Table of Preparation Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
BOC protection (Boc)2O, pyridine or DCM, base 0–20 °C 16 h ~90 Formation of tert-butyl 4-aminopiperidine
Mesylation Methanesulfonyl chloride, pyridine 0 °C to RT 16 h 91 Formation of mesylated intermediate
Alkylation 3,5-dichlorobenzyl chloride, triethylamine, DCM 20–150 °C 1–17 h 55–89 Microwave heating improves yield
Deprotection (if needed) Trifluoroacetic acid RT 10 h - Removal of BOC group
Purification Silica gel chromatography (EtOAc/hexanes) - - - Ensures product purity

Research Findings and Analytical Data

  • The compound exhibits good membrane permeability due to the lipophilic tert-butyl group and dichlorophenyl moiety.
  • Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected molecular weight (~335.24 g/mol).
  • Nuclear Magnetic Resonance (NMR) spectroscopy data (1H and 13C) confirm the structural integrity of the synthesized compound.
  • The described synthetic routes provide reproducible yields and purity suitable for pharmaceutical research applications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate exhibit significant antimicrobial activity. A study highlighted the effectiveness of related compounds against multidrug-resistant strains of bacteria such as Staphylococcus aureus (including MRSA) and Enterococcus faecium (VREfm) at low concentrations comparable to established antibiotics like vancomycin . This suggests potential applications in developing new antimicrobial agents to combat antibiotic resistance.

Neurological Applications

The piperidine structure of the compound is often associated with neuropharmacological activity. Compounds containing piperidine derivatives have been explored for their effects on various neurological disorders, including anxiety and depression. The presence of the dichlorophenyl group may enhance the compound's ability to penetrate the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of Piperidine Derivative : The starting material is a piperidine derivative, which is reacted with a suitable protecting group (e.g., tert-butoxycarbonyl).
  • Substitution Reaction : The piperidine derivative undergoes a substitution reaction with 3,5-dichlorobenzyl chloride to form the desired product.
  • Purification : The final product is purified through techniques such as recrystallization or chromatography.

These synthetic pathways are crucial for optimizing yield and purity for subsequent biological evaluations.

Case Study 1: Antimicrobial Activity

In one study, researchers evaluated the antimicrobial efficacy of related piperidine derivatives against a panel of Gram-positive bacteria. The findings indicated that certain derivatives exhibited bactericidal effects at concentrations as low as 0.78 μg/mL against resistant strains . This underscores the potential of this compound in addressing public health challenges posed by antibiotic resistance.

Case Study 2: Neuropharmacological Screening

Another study focused on the neuropharmacological properties of piperidine derivatives. The results suggested that compounds with similar structures could modulate neurotransmitter systems effectively, providing a basis for their use in treating mood disorders . Further investigations into this compound could reveal specific mechanisms of action relevant to neurological health.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other piperidine-based carbamates. Key analogs and their distinguishing features are discussed below:

tert-butyl (1-acetylpiperidin-4-yl)carbamate

  • Substituent : Acetyl group at the piperidine nitrogen instead of 3,5-dichlorophenylmethyl.
  • Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride and triethylamine in dichloromethane (DCM) .
  • Reactivity : The acetyl group is less sterically hindered, facilitating faster deprotection under acidic conditions (e.g., HCl/MeOH) compared to bulkier aryl groups.
  • Applications: Intermediate in kinase inhibitor synthesis, as evidenced by its use in generating (S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide .

tert-butyl N-(4-chlorophenyl)carbamate

  • Substituent : 4-Chlorophenyl group directly attached to the carbamate nitrogen (CAS 674-120-2) .
  • Structural Differences: Lacks the piperidine scaffold, reducing conformational flexibility. The mono-chloro substitution may decrease lipophilicity relative to the 3,5-dichloro analog.
  • Applications : Primarily used in peptide synthesis or as a building block for small-molecule libraries.

tert-butyl 1-neopentylpiperidin-4-ylcarbamate

  • Substituent : Neopentyl (2,2-dimethylpropyl) group at the piperidine nitrogen .
  • Stability : Enhanced resistance to nucleophilic attack due to steric shielding.

Data Tables

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility (aq. buffer) Stability Notes
tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate ~3.8 Low Stable to basic conditions; sensitive to TFA deprotection
tert-butyl (1-acetylpiperidin-4-yl)carbamate ~1.2 Moderate Acid-labile (deprotected in HCl/MeOH)
tert-butyl N-(4-chlorophenyl)carbamate ~2.5 Low Stable under standard storage conditions

Research Findings and Insights

  • Biological Relevance : Piperidine carbamates with aromatic substituents (e.g., 3,5-dichlorophenyl) are explored in CNS drug discovery due to their blood-brain barrier permeability .
  • Synthetic Challenges : The 3,5-dichlorophenylmethyl group may necessitate stringent temperature control during alkylation to avoid byproducts, unlike simpler acetylations .

Biological Activity

Overview

tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate is a synthetic organic compound belonging to the carbamate class. It features a tert-butyl group, a piperidine ring, and a dichlorophenyl moiety, which contribute to its unique chemical and biological properties. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name tert butyl N 1 3 5 dichlorophenyl methyl piperidin 4 yl carbamate\text{IUPAC Name tert butyl N 1 3 5 dichlorophenyl methyl piperidin 4 yl carbamate}

Molecular Formula: C17_{17}H24_{24}Cl2_2N2_2O2_2

CAS Number: 1461708-84-8

Synthesis and Preparation

The synthesis of this compound typically involves several steps, including:

  • Starting Materials: tert-butyl carbamate and a piperidine derivative.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran with bases such as sodium hydride or potassium carbonate.
  • Purification: Techniques like recrystallization or chromatography are employed to achieve high purity.

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against various microbial strains.
  • Anticancer Activity: Investigations into its anticancer properties have shown promise, particularly in inhibiting tumor cell proliferation.
  • NLRP3 Inhibition: The compound has been explored as a potential inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • A study published in Molecules (2021) evaluated the compound's ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages. Results indicated that the compound could concentration-dependently inhibit IL-1β release, suggesting its potential as an anti-inflammatory agent .
CompoundConcentration (µM)IL-1β Inhibition (%)
This compound1019.4 ± 0.4
Compound 25029.1 ± 4.8
  • Another study highlighted its role in modulating pyroptosis, where the compound demonstrated significant inhibition of pyroptotic cell death at varying concentrations .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

ParameterValue
Bioavailability (SC administration)74%
Half-life~1 hour

These parameters suggest that the compound has favorable pharmacokinetic properties for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate?

  • Methodology : A typical approach involves sequential functionalization of the piperidine ring. For example:

Piperidine protection : Introduce a tert-butyl carbamate (Boc) group to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) .

Benzylation : React the Boc-protected piperidine with 3,5-dichlorobenzyl chloride/bromide in the presence of a base (e.g., K₂CO₃) to install the dichlorophenylmethyl group at the 1-position .

  • Key considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (e.g., silica gel, eluent: hexane/EtOAc) .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

  • Analytical methods :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., integration of dichlorophenyl protons at δ 7.2–7.4 ppm, tert-butyl group at δ 1.4 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ expected for C₁₈H₂₃Cl₂N₂O₂) and detect impurities .
    • Purity thresholds : Aim for ≥95% purity for biological assays; residual solvents (e.g., DCM, THF) must comply with ICH guidelines (<500 ppm) .

Advanced Research Questions

Q. What strategies optimize the stereochemical control during the synthesis of piperidine-containing carbamates?

  • Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed benzylation) to control stereochemistry at the piperidine 4-position .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to racemize intermediates and isolate enantiopure products .
  • Validation : X-ray crystallography or chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess .

Q. How does the 3,5-dichlorophenyl substituent influence the compound’s stability under varying pH conditions?

  • Stability studies :

  • Acidic conditions (pH 1–3) : Monitor Boc deprotection via ¹H NMR; the tert-butyl group hydrolyzes to piperidine under strong acids (e.g., HCl in dioxane) .
  • Basic conditions (pH 10–12) : Assess degradation of the carbamate linkage (e.g., via LC-MS detection of piperidine and CO₂ byproducts) .
    • Recommendations : Store the compound at 2–8°C in inert atmospheres (argon) to prevent hydrolysis .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Target engagement assays :

  • Enzyme inhibition : Screen against serine hydrolases or proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs or ion channels) .
    • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to determine IC₅₀ values .

Data Interpretation and Contradictions

Q. How to reconcile discrepancies in reported toxicity profiles of structurally similar carbamates?

  • Case example : reports low acute toxicity for tert-butyl (4-chlorophenethyl)carbamate, while notes potential respiratory sensitization in related compounds.
  • Resolution :

Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., dichlorophenyl vs. biphenyl groups) on metabolic pathways .

In silico modeling : Use tools like ADMET Predictor™ to assess bioactivation risks (e.g., quinone formation from dichlorophenyl oxidation) .

Q. What computational methods predict the compound’s solubility and bioavailability?

  • Tools :

  • LogP calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients (predicted LogP ~3.5 for this compound) .
  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to predict passive diffusion .
    • Experimental validation : Perform shake-flask solubility tests in PBS (pH 7.4) and simulated intestinal fluid (FaSSIF) .

Methodological Best Practices

Q. What precautions are critical when handling tert-butyl carbamates with halogenated aryl groups?

  • Safety protocols :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks during weighing or reactions .
    • Waste disposal : Incinerate halogenated waste at ≥1,000°C to prevent environmental release of dioxins .

Q. How to troubleshoot low yields in the final benzylation step?

  • Common issues :

  • Incomplete substitution : Optimize reaction time/temperature (e.g., 12h at 80°C in DMF) .
  • Side reactions : Add catalytic KI (Finkelstein conditions) to enhance benzyl bromide reactivity .
    • Alternative routes : Use Mitsunobu reaction (DIAD, PPh₃) for sterically hindered substrates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate
Reactant of Route 2
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tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate

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